Erythromycin/sulfisoxazole
Description
Historical Perspectives and Foundational Research on Antimicrobial Combinations
The impetus for combining erythromycin (B1671065) and sulfisoxazole (B1682709) arose from the need to address challenging bacterial infections, most notably acute otitis media (AOM) in children. nih.govmayoclinic.orglegacypediatrics.com Foundational research focused on the in vitro and in vivo activity of this combination against common causative pathogens of AOM, such as Haemophilus influenzae and Streptococcus pneumoniae. nih.govnih.govnih.gov Early studies demonstrated that the combination could be particularly effective against strains of H. influenzae that were resistant to other antibiotics like ampicillin. nih.govnih.gov
A significant aspect of the foundational research was the observation of a synergistic interaction between the two compounds. pgkb.org This synergy results in a lowering of the minimum inhibitory concentration (MIC) for each component when used together compared to their individual MICs. pgkb.org This enhanced activity against H. influenzae was a key finding that supported the clinical investigation of the combination. pgkb.org
Subsequent clinical trials in the 1980s provided further evidence for the combination's utility. Comparative studies against other antibiotics, such as amoxicillin (B794) and cefaclor (B193732), were conducted to evaluate its efficacy in treating AOM. nih.govnih.gov These double-blind, randomized trials were instrumental in establishing the clinical profile of erythromycin/sulfisoxazole. For instance, one study comparing it to amoxicillin for AOM in children found comparable cure rates for infections caused by Haemophilus species. nih.gov Another trial comparing the combination with cefaclor found it to be at least as effective, and potentially superior in cases where routine cultures were negative. nih.gov
Research Imperatives and Knowledge Gaps in this compound Studies
Despite a history of clinical use, several research imperatives and knowledge gaps concerning the this compound combination persist. A primary area requiring further investigation is the evolving landscape of antimicrobial resistance. While the combination was initially effective against many strains, the continuous emergence of drug-resistant bacteria necessitates ongoing surveillance and research. mdpi.com Studies from the early 1990s already highlighted the presence of S. pneumoniae strains resistant to erythromycin and, to a lesser extent, sulfisoxazole, indicating a need for continued monitoring and clinical assessment. researchgate.net
Furthermore, a comprehensive understanding of the pharmacokinetics and pharmacodynamics of the combination in specific patient populations remains an area for deeper exploration. While some studies have examined the penetration of these antibiotics into middle ear fluid, more detailed research could optimize its application. oup.com
The long-term ecological impact of using this combination on the microbiome is another significant knowledge gap. The broad-spectrum activity of both agents raises questions about the potential for disruption of normal bacterial flora and the selection for resistant organisms. Modern molecular techniques could be employed to investigate these effects more thoroughly than was possible during the initial period of its widespread use.
Finally, while early clinical trials established its efficacy for specific indications, there is a continuous need for comparative effectiveness research against newer antimicrobial agents. aap.orgoup.com The changing epidemiology of bacterial pathogens and the availability of alternative therapies mean that the precise role of this compound in the current therapeutic arsenal (B13267) requires ongoing evaluation through well-designed clinical studies. aap.orgcochranelibrary.com Research is also needed to understand if the combination could be repurposed or effective against other types of infections beyond its traditional use. nih.gov
Detailed Research Findings
In Vitro Activity of this compound
| Microorganism | Observation | Reference |
| Haemophilus influenzae | The combination of erythromycin and a sulfonamide lowers the minimal inhibitory concentration (MIC) of each antibacterial agent, demonstrating a synergistic effect and increased activity. | pgkb.org |
| Haemophilus influenzae (beta-lactamase-positive) | This compound exhibited a bacteriostatic effect, but not a bactericidal one. | nih.gov |
| Moraxella catarrhalis (beta-lactamase-positive) | Erythromycin alone or in combination with sulfisoxazole had a bacteriostatic effect. | nih.gov |
| Streptococcus pneumoniae (penicillin-sensitive) | Erythromycin alone or combined with sulfisoxazole demonstrated a bacteriostatic effect. | nih.gov |
| Staphylococcus aureus (methicillin-sensitive) | This compound did not show a bactericidal effect. | nih.gov |
| Streptococcus pneumoniae | In a 1990 study of 165 strains, 41.8% were resistant to erythromycin and 6.7% were resistant to sulfisoxazole. Only 6.7% were resistant to both. | researchgate.net |
Clinical Efficacy in Acute Otitis Media (AOM)
| Comparator | Key Finding | Reference |
| Amoxicillin | In a double-blind study, cure rates for AOM due to all organisms were 89% for this compound and 83% for amoxicillin. For S. pneumoniae, the cure rate was 98% for the combination versus 82% for amoxicillin. | nih.gov |
| Cefaclor | A prospective double-blind trial showed identical overall clinical outcomes for both treatment groups. However, otoscopic findings improved more rapidly in the this compound group. | nih.gov |
| Ampicillin-resistant H. influenzae | In children who failed to improve with ampicillin, treatment with this compound was effective. After 10 days, 18 of 29 patients had normal tympanic membranes. | nih.gov |
| Placebo | A double-blind study compared this compound to placebo in chronic otitis media with effusion. | cochranelibrary.com |
Structure
2D Structure
Properties
CAS No. |
83047-45-4 |
|---|---|
Molecular Formula |
C48H80N4O16S |
Molecular Weight |
1001.2 g/mol |
IUPAC Name |
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.C11H13N3O3S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-6,14H,12H2,1-2H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI Key |
LUDXWSVNRXAANN-YZPBMOCRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Mechanistic Insights into Antimicrobial Action of Erythromycin/sulfisoxazole
Molecular Mechanisms of Erythromycin's Ribosomal Inhibition
Erythromycin (B1671065) exerts its bacteriostatic effect by targeting the protein synthesis machinery within bacteria. Its primary mode of action is the inhibition of the elongation phase of translation. The antibiotic specifically binds to the 50S subunit of the bacterial ribosome, a critical component for protein production. This interaction interferes with the progression of the nascent polypeptide chain, ultimately halting bacterial growth and replication.
Binding Site Characterization within the 50S Ribosomal Subunit
Erythromycin's target is highly specific: it binds to a single site on the large 50S ribosomal subunit. This binding site is strategically located at the entrance of the nascent peptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. By occupying this position, erythromycin creates a physical obstruction that impedes the passage of the growing peptide chain. The binding affinity of erythromycin is influenced by the conformation of the ribosome; it has a high affinity for ribosomes carrying nascent peptides shorter than five amino acids but does not bind effectively to ribosomes with longer peptide chains.
The binding of erythromycin is primarily mediated through its interaction with the 23S rRNA component of the 50S subunit. It establishes crucial contacts, mainly through hydrogen bonds, with specific nucleotides within domain V of the 23S rRNA. Key among these is adenine (B156593) 2058 (A2058), where a hydrogen bond forms with the 2'-hydroxyl group of erythromycin's desosamine (B1220255) sugar. Other important interactions involve nucleotides such as A2059. Mutations or modifications, such as methylation, at these specific rRNA sites can reduce the drug's binding affinity, leading to antibiotic resistance.
Table 1: Key Interactions of Erythromycin with 23S rRNA
| Erythromycin Moiety | Interacting 23S rRNA Residue (E. coli numbering) | Type of Interaction |
|---|---|---|
| Desosamine Sugar (2'-OH) | A2058 | Hydrogen Bond |
| Lactone Ring | A2058, A2059 | Van der Waals forces |
Erythromycin's binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds. While it does not directly inhibit the enzymatic activity of the PTC, its proximity allows it to allosterically affect the center's function. The presence of the antibiotic in the exit tunnel can induce conformational changes in the PTC, influencing the rate of peptide bond formation depending on the specific substrates involved. This strategic positioning ensures that as soon as a short peptide is formed, its further elongation is immediately challenged.
Functional Consequences of Binding
The binding of erythromycin within the ribosomal exit tunnel has profound functional consequences, leading to a stall in protein synthesis. The primary effects are the physical blockage of the tunnel and the subsequent inhibition of the elongation cycle.
By binding within the NPET, erythromycin effectively narrows the diameter of the tunnel. This creates a steric clash with the elongating polypeptide chain. The antibiotic acts as a roadblock, preventing the nascent peptide from progressing through the tunnel once it reaches a certain length, typically between six and eight amino acids. The nascent peptide becomes lodged in the tunnel alongside the bound macrolide molecule, leading to a stalled ribosome. This obstruction can also promote the premature dissociation of the peptidyl-tRNA (the tRNA molecule carrying the growing peptide chain) from the ribosome.
The ultimate consequence of erythromycin's action is the inhibition of the elongation step of protein synthesis. It is important to note that the antibiotic does not prevent the initiation of translation or the formation of the first few peptide bonds. Ribosomes can successfully translate the initial codons of an mRNA molecule. However, as the nascent peptide grows and enters the exit tunnel, its passage is blocked by the bound erythromycin molecule. This blockage prevents the translocation step, where the ribosome is supposed to move along the mRNA to read the next codon. The ribosome stalls, protein synthesis is prematurely terminated, and the incomplete peptide may be released.
Table 2: Summary of Erythromycin's Inhibitory Steps
| Step in Protein Synthesis | Effect of Erythromycin | Molecular Basis |
|---|---|---|
| Initiation | No direct inhibition | Erythromycin does not prevent the assembly of the ribosomal subunits on mRNA. |
| Initial Elongation (First few codons) | Permitted | The nascent peptide is too short to reach and clash with the bound antibiotic. |
| Further Elongation/Translocation | Inhibited | The growing peptide chain physically clashes with erythromycin, obstructing the exit tunnel. |
Context-Specific Translational Stalling and Inhibition
Erythromycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding, however, does not result in a universal cessation of protein synthesis. Instead, erythromycin's inhibitory action is highly dependent on the amino acid sequence of the nascent polypeptide chain being synthesized, a phenomenon known as context-specific translational stalling.
Cryo-electron microscopy (cryo-EM) studies have provided detailed structural insights into this mechanism. When a nascent peptide with a specific "stalling motif," such as the ErmBL leader peptide, passes through the NPET, the presence of the bound erythromycin molecule alters the peptide's path. The antibiotic does not typically interact directly with the nascent peptide but rather redirects it, forcing certain amino acid residues into close proximity with specific nucleotides of the 23S rRNA, such as U2585 and U2586.
This altered conformation of the nascent chain within the tunnel transmits a signal to the peptidyltransferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The repositioned peptide can lead to an "uninduced" state of the PTC, which prevents the proper accommodation of the incoming aminoacyl-tRNA into the A-site. Consequently, peptide bond formation is inhibited, and the ribosome stalls. The specificity of this stalling is dictated by the particular amino acid sequence of the nascent chain and its interaction with the erythromycin-obstructed tunnel. For example, sequences like the Lys/Arg-X-Lys/Arg motif are particularly prone to inducing a stall in the presence of macrolides.
Molecular Mechanisms of Sulfisoxazole's Dihydropteroate (B1496061) Synthase Inhibition
Sulfisoxazole's mechanism of action is centered on the disruption of the bacterial folate synthesis pathway, a critical process for the production of nucleotides and certain amino acids.
Competitive Antagonism of Para-Aminobenzoic Acid (PABA)
Sulfisoxazole (B1682709) functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). nih.gov Its molecular structure closely mimics that of para-aminobenzoic acid (PABA), a natural substrate for DHPS. nih.gov This structural similarity allows sulfisoxazole to bind to the active site of DHPS, directly competing with PABA. nih.gov By occupying the PABA-binding pocket, sulfisoxazole prevents the enzyme from utilizing its intended substrate. nih.gov
Disruption of Dihydrofolic Acid Biosynthesis
The primary function of DHPS is to catalyze the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.gov This reaction is an essential step in the de novo synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. mcmaster.ca By competitively inhibiting DHPS, sulfisoxazole effectively blocks this crucial step, leading to a depletion of the cellular pool of dihydrofolic acid and subsequent inhibition of bacterial growth and replication. mcmaster.ca
Structural and Catalytic Analysis of Dihydropteroate Synthase (DHPS) Interaction
X-ray crystallography studies of DHPS in complex with sulfonamides, such as the closely related sulfamethoxazole (B1682508), have elucidated the molecular details of this interaction. nih.gov The enzyme typically possesses a TIM barrel α/β structure. nih.gov The sulfonamide molecule binds within the PABA-binding pocket, where its sulfonyl group forms hydrogen bonds with conserved amino acid residues, mimicking the interactions of PABA's carboxyl group. nih.gov The phenyl group of the sulfonamide engages in hydrophobic interactions with residues within a pocket formed by two flexible and conserved loops. nih.gov The binding of the first substrate, DHPPP, and a Mg2+ ion induces a conformational change in these loops, creating the binding pocket for PABA or, in this case, sulfisoxazole. nih.gov
The catalytic reaction of DHPS proceeds via an SN1 mechanism, involving the formation of a cationic pterin (B48896) intermediate. nih.gov The binding of sulfisoxazole to the active site prevents the nucleophilic attack by PABA on this intermediate, thereby halting the catalytic cycle. nih.gov
Synergistic Antimicrobial Effects of Erythromycin/Sulfisoxazole
The combination of erythromycin and sulfisoxazole results in a synergistic antimicrobial effect, where the combined activity is greater than the sum of the individual activities.
Complementary Inhibition Pathways and Enhanced Antimicrobial Spectrum
The synergy between erythromycin and sulfisoxazole arises from their attack on two separate and essential bacterial metabolic pathways. mdpi.com Erythromycin inhibits protein synthesis, a process vital for all cellular functions, while sulfisoxazole blocks folate synthesis, which is necessary for the production of the building blocks of DNA, RNA, and proteins. mdpi.com This dual blockade makes it more difficult for bacteria to develop resistance and can be effective even against organisms that may have partial resistance to one of the agents.
This combination has shown particular efficacy against certain respiratory pathogens. For instance, Haemophilus influenzae is often only moderately susceptible to erythromycin alone, but its susceptibility is significantly increased when combined with a sulfonamide like sulfisoxazole. nih.gov This enhanced activity makes the combination a valuable therapeutic option for infections such as acute otitis media caused by susceptible strains of H. influenzae and Streptococcus pneumoniae. semanticscholar.org
Interactive Data Table: In Vitro Susceptibility of Respiratory Pathogens
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| S. pneumoniae | Erythromycin | 0.06 | 1 |
| S. pneumoniae | Sulfisoxazole | >32 | >32 |
| H. influenzae | Erythromycin | 2 | 4 |
| H. influenzae | Sulfisoxazole | 16 | 32 |
| H. influenzae | This compound | 0.5/9.5 | 1/19 |
Molecular Basis of Combined Activity Against Specific Bacterial Pathogens (e.g., Haemophilus influenzae)
The combination of erythromycin and sulfisoxazole provides a dual-action antibacterial effect by targeting two distinct and essential processes in bacterial cells. globalrx.com This combined therapeutic approach is particularly effective against pathogens such as Haemophilus influenzae. nih.govglobalrx.com While H. influenzae demonstrates only moderate susceptibility to erythromycin alone, its susceptibility is significantly increased when erythromycin is combined with a sulfonamide. nih.gov
Erythromycin, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis. globalrx.compgkb.org It binds to the 50S ribosomal subunit of susceptible bacteria, interfering with the translocation step of protein elongation. pgkb.orgdrugbank.com This action prevents the bacterial cell from producing essential proteins required for growth and replication.
Sulfisoxazole is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. globalrx.com This enzyme is critical for the synthesis of folic acid in bacteria, as it catalyzes the conversion of para-aminobenzoic acid (PABA). globalrx.com Bacteria must synthesize their own folic acid, which is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, sulfisoxazole halts bacterial growth and replication. globalrx.com
The molecular basis for the enhanced activity against H. influenzae lies in this sequential blockade of two separate metabolic pathways. While some bacteria might have mechanisms to overcome the effects of one agent, the simultaneous disruption of both protein synthesis and folic acid synthesis presents a formidable challenge to the pathogen's survival. This dual mechanism is effective even against strains of H. influenzae that have developed resistance to other antibiotics, such as ampicillin. nih.gov
Biochemical and Cellular Evidence for Synergistic Action
The synergistic action of the this compound combination stems from the complementary nature of their individual mechanisms. globalrx.com By targeting different aspects of bacterial metabolism and replication, the two agents achieve an antibacterial effect that is greater than the sum of their individual effects. globalrx.comglobalrx.com
Biochemical evidence for this synergy is rooted in the sequential disruption of vital cellular processes.
Inhibition of Folic Acid Synthesis: Sulfisoxazole's primary action creates a state of folate deficiency within the bacterial cell. This immediately curtails the production of essential building blocks for DNA and RNA.
Inhibition of Protein Synthesis: Erythromycin's binding to the 50S ribosome directly stops the production of proteins. This includes not only structural proteins but also the enzymes that bacteria might use to circumvent the effects of sulfisoxazole or repair cellular damage.
This dual assault prevents the bacteria from mounting an effective defense or continuing to replicate. Clinical studies provide cellular-level evidence of this efficacy. For instance, the combination has proven effective in treating acute otitis media caused by ampicillin-resistant H. influenzae, demonstrating its ability to overcome specific resistance mechanisms. nih.gov
Comparative clinical trials further underscore the efficacy of the combined therapy. In a study comparing the fixed combination of this compound with amoxicillin (B794) for the treatment of acute otitis media (AOM), the combination demonstrated high cure rates, particularly against Haemophilus species.
| Treatment Group | Number of Patients | Cured Patients | Cure Rate (%) |
|---|---|---|---|
| This compound | 24 | 20 | 83% |
| Amoxicillin | 31 | 26 | 84% |
The data shows that the this compound combination is a safe and effective treatment for AOM, including cases involving ampicillin-resistant Haemophilus. nih.gov While cure rates for Haemophilus infections were comparable to amoxicillin in this study, the combination's distinct dual mechanism provides a critical therapeutic alternative. nih.gov
Molecular and Genetic Basis of Antimicrobial Resistance to Erythromycin/sulfisoxazole
Mechanisms of Erythromycin (B1671065) Resistance
Erythromycin, a macrolide antibiotic, functions by inhibiting protein synthesis through its interaction with the 50S ribosomal subunit. asm.orgyoutube.com Bacterial resistance to erythromycin has evolved through several key mechanisms, which can be broadly categorized into target site modification, active efflux, and enzymatic inactivation.
Ribosomal Target Site Modification
Alterations in the ribosomal binding site of erythromycin are a primary mechanism of resistance, preventing the antibiotic from effectively inhibiting protein synthesis.
The most prevalent mechanism of high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype) is the post-transcriptional methylation of the 23S ribosomal RNA (rRNA). asm.orgyoutube.comresearchgate.netnih.gov This modification is catalyzed by adenine-N6-methyltransferases encoded by a class of genes known as erm (erythromycin ribosome methylation). asm.orgyoutube.comresearchgate.net These enzymes specifically methylate an adenine (B156593) residue (A2058 in Escherichia coli numbering) within the peptidyl transferase center of the 23S rRNA. nih.govmsu.ru The addition of one or two methyl groups to this adenine residue sterically hinders the binding of erythromycin to the ribosome, thereby rendering the antibiotic ineffective. nih.govresearchgate.net The erm genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between different bacterial species. youtube.com Several classes of erm genes have been identified, including erm(A), erm(B), and erm(C), which are commonly found in clinical isolates of staphylococci and streptococci. nih.govfrontiersin.org
| erm Gene Class | Commonly Found In | Resistance Phenotype | Genetic Element |
|---|---|---|---|
| erm(A) | Staphylococcus aureus, Streptococcus pyogenes | Inducible or Constitutive MLSB | Transposons |
| erm(B) | Streptococcus pneumoniae, Enterococcus spp. | Constitutive MLSB | Conjugative transposons (e.g., Tn1545) |
| erm(C) | Staphylococcus aureus | Inducible or Constitutive MLSB | Plasmids |
Mutations in the genes encoding ribosomal proteins of the large 50S subunit can also confer resistance to erythromycin. nih.govnih.govembopress.org Specifically, alterations in ribosomal proteins L4 and L22 have been identified as a source of resistance. asm.orgnih.govnih.govembopress.org These proteins are located near the entrance of the nascent peptide exit tunnel on the ribosome, where erythromycin binds. nih.govnih.govembopress.org Mutations in these proteins can alter the conformation of the tunnel, thereby reducing the binding affinity of erythromycin. nih.govnih.govembopress.org For instance, deletions or insertions of amino acids in the extended loop of the L22 protein have been shown to confer erythromycin resistance in Escherichia coli. nih.govresearchgate.net One well-characterized mutation involves the deletion of a tripeptide sequence (Met-Lys-Arg) at positions 82-84 in the L22 protein. asm.orgetsu.edu While mutations in ribosomal proteins can lead to resistance, they are generally considered a less common mechanism in clinical isolates compared to erm-mediated methylation. asm.org
| Ribosomal Protein | Type of Mutation | Effect on Erythromycin Binding | Example Organism |
|---|---|---|---|
| L22 | Deletion of amino acids (e.g., Δ82-84) | Reduces binding affinity and may widen the peptide exit tunnel | Escherichia coli |
| L4 | Amino acid substitutions | May narrow the peptide exit tunnel, preventing erythromycin entry | Escherichia coli |
Active Efflux Pump Systems (mef(A) genes)
Another significant mechanism of erythromycin resistance involves the active transport of the antibiotic out of the bacterial cell, mediated by efflux pumps. youtube.comnih.gov This mechanism is typically associated with the M phenotype of resistance, which is specific to 14- and 15-membered macrolides like erythromycin and azithromycin, while susceptibility to lincosamides and streptogramin B is maintained. youtube.comnih.gov The most well-characterized efflux pumps are encoded by the mef (macrolide efflux) genes, with mef(A) and its subclass mef(E) being prominent examples. frontiersin.orgasm.orgnih.govscispace.com These genes encode a membrane-bound protein that functions as a drug efflux pump, utilizing the proton motive force to expel macrolides from the cell, thereby reducing the intracellular concentration of the antibiotic to sub-inhibitory levels. asm.orgnih.govnih.gov The mef(A) gene is often found on mobile genetic elements, such as the conjugative transposon Tn1207.1, which facilitates its dissemination among streptococcal species. nih.govescholarship.org
Enzymatic Inactivation Mechanisms (e.g., Esterases, Glycosyltransferases)
A less common but effective mechanism of erythromycin resistance is the enzymatic inactivation of the antibiotic molecule itself. asm.org This can occur through hydrolysis of the macrolactone ring or by modification of the desosamine (B1220255) sugar. researchgate.netresearchgate.net
Erythromycin esterases , encoded by ere genes such as ere(A) and ere(B), inactivate erythromycin by hydrolyzing the lactone ring, rendering the molecule unable to bind to the ribosome. researchgate.netmcmaster.casemanticscholar.orgtamucc.edu The presence of these esterases can confer high levels of resistance. tamucc.edu
Macrolide phosphotransferases , encoded by mph genes, inactivate erythromycin by phosphorylating the 2'-hydroxyl group of the desosamine sugar. frontiersin.org
Macrolide glycosyltransferases , encoded by genes like mgt, modify the desosamine sugar by adding a glucose moiety. researchgate.net This modification also prevents the antibiotic from binding to its ribosomal target. researchgate.net
Mechanisms of Sulfisoxazole (B1682709) Resistance
Sulfisoxazole is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). drugbank.com This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. drugbank.com Resistance to sulfisoxazole, and sulfonamides in general, primarily arises from two main mechanisms.
The most common mechanism of acquired resistance is the horizontal transfer of genes encoding a drug-resistant form of DHPS. oup.combiorxiv.orgbiorxiv.org These genes, designated as sul (e.g., sul1, sul2), are often located on plasmids and transposons, frequently linked to other antibiotic resistance genes. oup.com The Sul enzymes are divergent forms of DHPS that have a very low affinity for sulfonamides but can still efficiently utilize the natural substrate, para-aminobenzoic acid (pABA), to produce dihydrofolic acid. biorxiv.orgbiorxiv.org This allows the bacteria to bypass the inhibitory effect of sulfisoxazole.
A second mechanism involves chromosomal mutations in the folP gene, which encodes the native DHPS. biorxiv.org These mutations lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides while retaining its function in the folic acid synthesis pathway. biorxiv.org Other less common mechanisms include hyperproduction of PABA, which outcompetes the sulfonamide for binding to DHPS, and alterations in cell permeability that reduce the uptake of the drug. oup.com
Dihydropteroate Synthase (DHPS) Gene Mutations and Structural Alterations
Sulfonamides, including sulfisoxazole, act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme, which is encoded by the folP gene. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a crucial step in the synthesis of folic acid, an essential precursor for DNA and RNA synthesis frontiersin.orgnih.govfrontiersin.org. Resistance can arise from mutations within the folP gene that lead to structural changes in the DHPS enzyme.
These mutations typically occur in the active site of the enzyme, specifically in the loops that form the PABA-binding pocket frontiersin.org. The resulting amino acid substitutions reduce the binding affinity of sulfonamides to the enzyme without significantly compromising its ability to bind the natural substrate, PABA nih.govfrontiersin.org. This selective discrimination allows the bacterium to continue folic acid synthesis even in the presence of the drug.
In Staphylococcus aureus, for instance, specific mutations such as F17L, S18L, and T51M in the DHPS enzyme have been directly linked to sulfonamide resistance researchgate.netnih.gov. Structural analyses have revealed that these mutations can sterically hinder the binding of the outer ring structure of sulfonamides, which is not present in the PABA molecule researchgate.netnih.gov. Similarly, in Streptococcus pneumoniae, insertions of amino acids in the DHPS protein have been shown to confer resistance medrxiv.org. These structural alterations underscore the evolutionary adaptability of bacteria to counteract synthetic antimicrobial agents.
Table 1: Examples of DHPS Mutations Conferring Sulfonamide Resistance
| Organism | Gene | Mutation/Alteration | Consequence |
|---|---|---|---|
| Staphylococcus aureus | folP | F17L, S18L, T51M | Reduced binding affinity for sulfonamides |
| Streptococcus pneumoniae | sulA (folP) | Insertions/duplications of amino acids | Altered enzyme structure leading to resistance |
| Pneumocystis jirovecii | DHPS | T517A, P519S | Cross-resistance to multiple sulfa drugs nih.gov |
Increased Production of Para-Aminobenzoic Acid (PABA)
Another mechanism by which bacteria can overcome the competitive inhibition of DHPS by sulfonamides is through the overproduction of the enzyme's natural substrate, PABA. By increasing the intracellular concentration of PABA, the bacteria can effectively outcompete the sulfonamide inhibitor for binding to the active site of the DHPS enzyme, thereby allowing folic acid synthesis to proceed.
Studies have demonstrated that some sulfonamide-resistant strains of Staphylococcus aureus produce significantly greater amounts of PABA compared to their susceptible parent strains nih.gov. This increased synthesis occurs both in the presence and absence of sulfonamides and is considered sufficient to account for the observed resistance nih.govnih.gov. This adaptive response may be linked to mutations that upregulate the PABA synthesis pathway, compensating for a DHPS enzyme that may have a reduced affinity for PABA due to resistance mutations nih.govmdpi.com.
Acquisition of Alternative DHPS Enzymes
A predominant mechanism of high-level sulfonamide resistance in clinical isolates does not involve mutation of the native DHPS enzyme, but rather the acquisition of an alternative, drug-resistant DHPS enzyme researchgate.net. This is typically achieved through horizontal gene transfer of genes that encode sulfonamide-insensitive DHPS variants.
These acquired enzymes, encoded by sul genes, are structurally divergent from the native DHPS and possess an intrinsic insensitivity to sulfonamides frontiersin.orgopenmicrobiologyjournal.com. They can effectively discriminate between PABA and sulfonamides, thus restoring the folate synthesis pathway even in the presence of high concentrations of the drug frontiersin.org. The acquisition of these alternative enzymes provides a significant evolutionary advantage as it often does not impose a fitness cost on the bacteria nih.govfrontiersin.org.
Plasmid-Mediated Resistance Genes (sul genes, e.g., sul2)
The horizontal transfer of alternative DHPS enzymes is largely mediated by mobile genetic elements, particularly plasmids. nih.govnih.govnih.gov Three main plasmid-encoded sulfonamide resistance genes have been identified and are widespread: sul1, sul2, and sul3 researchgate.netfrontiersin.org. These genes encode distinct DHPS enzymes that exhibit low affinity for sulfonamides frontiersin.orgnih.gov.
sul1 is frequently found as part of a conserved 3'-CS (3'-conserved segment) in class 1 integrons, which are genetic elements adept at capturing and expressing resistance gene cassettes. mdpi.comnih.govnih.gov
sul2 is often located on small, non-conjugative plasmids in Gram-negative bacteria, but has also been identified on large, conjugative plasmids. nih.govnih.govelifesciences.org It is sometimes found in a cassette structure linked with streptomycin (B1217042) resistance genes (strA and strB) frontiersin.org.
sul3 , the most recently discovered of the three, has been identified on conjugative plasmids in E. coli isolates from both animal and human sources nih.gov.
The prevalence of these genes can vary, with sul2 often being the most common in certain bacterial populations nih.govnih.gov. The dissemination of these sul genes on plasmids is a major driver of the global spread of sulfonamide resistance. researchgate.net
Table 2: Characteristics of Common Plasmid-Mediated sul Genes
| Gene | Encoded Enzyme | Common Genetic Context | Prevalence |
|---|---|---|---|
| sul1 | Type 1 DHPS | Class 1 integrons mdpi.comnih.gov | Widespread, often linked to other resistance genes nih.gov |
| sul2 | Type 2 DHPS | Small non-conjugative and large conjugative plasmids nih.govnih.govelifesciences.org | Highly prevalent, especially in E. coli nih.govnih.gov |
| sul3 | Type 3 DHPS | Conjugative plasmids, sometimes in non-classic class 1 integrons nih.gov | Less common than sul1 and sul2 frontiersin.orgnih.gov |
Evolution and Epidemiology of Co-Resistance and Cross-Resistance Phenotypes
The combination of erythromycin and sulfisoxazole is intended to provide a broader spectrum of activity and potentially delay the emergence of resistance. However, the evolution and spread of strains resistant to both drugs are significant concerns, often driven by the genetic linkage of resistance determinants on mobile genetic elements and the selective pressure exerted by antibiotic use.
Genetic Linkage of Resistance Determinants
Co-resistance to erythromycin and sulfisoxazole frequently arises from the physical linkage of the genes conferring resistance to each drug on the same mobile genetic element, such as a plasmid, transposon, or integron. nih.govnih.govnih.gov When these genes are located together, the use of either antibiotic can select for the maintenance and spread of the entire genetic element, thereby promoting resistance to both drugs.
Plasmids: Large conjugative plasmids can carry multiple resistance genes. For example, plasmids belonging to various incompatibility (Inc) groups have been shown to carry sul genes alongside genes conferring resistance to other classes of antibiotics, including aminoglycosides and trimethoprim (B1683648) researchgate.netnih.gov. While direct linkage of erm (erythromycin resistance methylase) and sul genes on the same plasmid is plausible, much of the literature highlights the co-transfer of resistance to multiple antibiotics during conjugation experiments nih.gov.
Transposons: Transposons are mobile genetic elements capable of moving between plasmids and the bacterial chromosome. Transposons of the Tn916/Tn1545 family are well-known for carrying multiple resistance genes. For instance, Tn1545 carries the erm(B) gene for macrolide resistance and the tet(M) gene for tetracycline (B611298) resistance aaem.pl. The presence of transposons carrying a variety of resistance determinants facilitates the assembly of multidrug resistance platforms in bacteria nih.govnih.gov.
Integrons: Class 1 integrons are particularly important in the dissemination of multidrug resistance among Gram-negative bacteria. They possess a site-specific recombination system that allows for the capture and expression of gene cassettes encoding resistance to various antibiotics. The 3'-conserved segment of most clinical class 1 integrons contains the sul1 gene, conferring sulfonamide resistance mdpi.comnih.gov. The variable region of these integrons can carry cassettes conferring resistance to aminoglycosides, beta-lactams, and trimethoprim researchgate.net. Although less commonly reported, cassettes conferring resistance to macrolides can also be found within integrons nih.gov.
The co-localization of genes like sul1 within integrons and erm genes on the same overarching transposon or plasmid creates a powerful mechanism for the co-selection of resistance to both sulfisoxazole and erythromycin.
Influence of Antibiotic Exposure on Resistance Development
The use of antibiotics is the primary driving force behind the selection and proliferation of resistant bacteria. Exposure to either erythromycin or sulfisoxazole can select for bacteria that have acquired resistance mechanisms to that specific drug. However, due to the genetic linkage of resistance genes, exposure to one drug can inadvertently select for resistance to the other, a phenomenon known as co-selection plos.org.
For example, if a bacterial population harbors a plasmid carrying both an erm gene and a sul gene, treatment with sulfisoxazole will kill susceptible bacteria, allowing the resistant, plasmid-carrying bacteria to thrive. In doing so, the prevalence of erythromycin resistance also increases within the population, even without direct exposure to erythromycin plos.org. This is a critical concept in understanding the spread of multidrug resistance.
Advanced Methodologies for Resistance Surveillance and Detection
The increasing prevalence of antimicrobial resistance (AMR) to combination therapies like erythromycin/sulfisoxazole necessitates the development and implementation of advanced surveillance and detection methodologies. These techniques move beyond traditional culture-based methods to provide more detailed, rapid, and comprehensive insights into the genetic basis of resistance.
Whole Genome Sequencing (WGS) for Antimicrobial Resistance (AMR) Gene Identification
Whole Genome Sequencing (WGS) has emerged as a powerful and comprehensive tool for the surveillance of antimicrobial resistance. nih.govusda.gov Unlike targeted molecular methods that screen for specific genes, WGS provides the complete DNA sequence of a bacterial isolate, enabling the identification of all known resistance determinants in a single assay. nih.gov This high-resolution data is invaluable for tracking the spread of resistant strains and understanding the genetic context of resistance genes. nih.gov
For this compound, WGS can simultaneously detect the diverse genetic elements conferring resistance to both the macrolide and sulfonamide components. Resistance to erythromycin is frequently mediated by erm (erythromycin ribosomal methylase) genes, which modify the ribosomal target, or mef (macrolide efflux) genes. johnshopkins.edu Sulfonamide resistance is commonly associated with the acquisition of alternative dihydropteroate synthase genes, sul1, sul2, and sul3, which are insensitive to the drug. bohrium.com WGS can accurately identify these genes and their variants. mdpi.comfrontiersin.org Studies have shown a high correlation between the presence of these AMR genes identified through WGS and the phenotypic resistance observed in laboratory testing. usda.govbohrium.com
WGS not only identifies acquired resistance genes but also detects point mutations in chromosomal genes that can lead to resistance. frontiersin.org For instance, mutations in ribosomal protein genes or 23S rRNA can confer erythromycin resistance. johnshopkins.edu This comprehensive genetic characterization allows for a more accurate prediction of the resistance phenotype compared to methods that only target a limited number of genes. johnshopkins.edu The data generated by WGS is crucial for public health, enabling detailed molecular epidemiology, outbreak investigation, and monitoring the emergence and spread of novel resistance mechanisms. nih.govmdpi.com
| Compound | Resistance Gene Family/Type | Mechanism of Action | Commonly Detected Genes via WGS |
|---|---|---|---|
| Erythromycin | Ribosomal Methylation (Target Modification) | Methylation of 23S rRNA, preventing macrolide binding. | erm(A), erm(B), erm(C) |
| Erythromycin | Drug Efflux | Pumps the antibiotic out of the bacterial cell. | mef(A), msr(A) |
| Erythromycin | Point Mutations (Target Modification) | Alterations in 23S rRNA or ribosomal proteins L4/L22. | Specific mutations (e.g., A2058G in 23S rRNA) |
| Sulfisoxazole | Target Bypass | Acquisition of a drug-resistant dihydropteroate synthase. | sul1, sul2, sul3 |
Bioinformatic Tools for In Silico Prediction of Resistance
The vast amount of data generated by WGS requires sophisticated bioinformatic tools for analysis and interpretation. nih.gov In silico prediction of AMR involves using computational pipelines to analyze genomic data and identify resistance determinants. mdpi.com These tools typically work by comparing the sequenced genome against curated databases of known AMR genes and mutations. nih.govnih.gov
Several freely available and actively curated bioinformatic resources are used for this purpose, including ResFinder, the Comprehensive Antibiotic Resistance Database (CARD), and the National Center for Biotechnology Information (NCBI) AMRFinderPlus. nih.govscitechnol.com These platforms differ in their underlying algorithms, database composition, and how they report results, which can sometimes lead to variability in predictions between different tools. nih.govnih.gov
The process generally involves assembling the raw sequence reads into a draft genome or analyzing the reads directly. researchgate.net The genomic data is then searched for sequences homologous to known resistance genes. mdpi.com Advanced methods may also incorporate machine learning algorithms, which can identify complex genetic patterns predictive of resistance phenotypes without relying solely on known resistance genes. oup.comclinlabint.com These approaches can predict resistance with high accuracy for certain antibiotic classes, including macrolides and sulfonamides. oup.com Despite their power, the accuracy of these predictions is dependent on the quality of the sequence data and the comprehensiveness of the reference databases. nih.gov
| Bioinformatic Tool | Analytical Approach | Primary Database Used | Key Features |
|---|---|---|---|
| ResFinder | Assembly-based BLAST search | ResFinder Database | Widely used for identifying acquired antimicrobial resistance genes from WGS data. biorxiv.org |
| CARD (Comprehensive Antibiotic Resistance Database) | Sequence homology search (BLAST) | CARD | A comprehensive, curated database of resistance genes, their products, and targets, organized via the Antibiotic Resistance Ontology (ARO). nih.gov |
| NCBI AMRFinderPlus | Uses BLAST and HMMs | NCBI's Reference Gene Catalog | Identifies acquired AMR genes and point mutations for numerous bacterial species. biorxiv.org |
| KmerResistance | K-mer based (direct read analysis) | Customizable | Examines the co-occurrence of k-mers (short DNA sequences) between reads and a resistance gene database; effective even with low sequencing depth. researchgate.netbiorxiv.org |
Functional Genomics Approaches to Elucidate Novel Resistance Mechanisms
While WGS and bioinformatic tools are excellent for detecting known resistance genes, they cannot identify novel or previously uncharacterized resistance mechanisms. frontiersin.org Functional genomics, particularly functional metagenomics, provides a powerful, sequence-independent method to discover entirely new resistance genes from complex microbial communities. nih.govnih.gov This is critical because reservoirs of resistance, such as soil and gut microbiomes, may contain diverse genes that could one day emerge in pathogens. frontiersin.orgfrontiersin.org
The functional metagenomics workflow involves several key steps. First, total DNA is extracted from a sample (e.g., soil, feces) containing a diverse population of microorganisms, many of which are unculturable. nih.gov This DNA is fragmented and cloned into an expression vector, creating a "metagenomic library." This library is then transformed into a susceptible host bacterium, such as Escherichia coli. frontiersin.org The transformed cells are subsequently plated on media containing the antibiotic of interest—in this case, erythromycin or sulfisoxazole. Clones that survive and grow contain a DNA fragment from the metagenome that confers resistance. researchgate.net The resistance-conferring DNA insert can then be sequenced and analyzed to identify the novel gene responsible for the phenotype. researchgate.net
This approach has successfully identified resistance genes that bear little to no sequence similarity to known AMR genes, making them undetectable by standard sequence-based methods. frontiersin.org By providing insight into novel mechanisms, such as new enzyme families that can inactivate antibiotics or previously unknown efflux pumps, functional genomics is essential for anticipating future resistance threats and developing new diagnostic and therapeutic strategies. nih.govfrontiersin.org
| Approach | Principle | Strengths | Limitations |
|---|---|---|---|
| Sequence-Based (e.g., WGS) | Identifies genes based on sequence similarity to known resistance determinants. | Comprehensive for known genes; provides high-resolution data for epidemiology; rapid analysis. nih.gov | Cannot identify novel genes without sequence homology to known genes. frontiersin.org |
| Function-Based (e.g., Functional Metagenomics) | Selects for genes based on their ability to confer a resistance phenotype in a host organism. | Enables discovery of entirely novel resistance genes and mechanisms; culture-independent. nih.govnih.gov | Dependent on successful expression of the cloned gene in the surrogate host; can be labor-intensive. nih.gov |
Structure Activity Relationship Sar Studies and Rational Drug Design for Erythromycin/sulfisoxazole Derivatives
Quantitative Structure-Activity Relationships (QSAR) in Erythromycin (B1671065) and Its Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to understand the relationship between the chemical structure of a compound and its biological activity. In the context of erythromycin and its derivatives, QSAR models have been instrumental in predicting the antibacterial efficacy of new analogs and in elucidating the physicochemical properties that govern their activity. nih.govresearchgate.net These studies analyze parameters such as hydrophobicity, steric effects, and electronic properties to build predictive models. nih.govnih.gov
For instance, a QSAR analysis of 6-O-methyl erythromycin 9-O-substituted oxime derivatives revealed different structural requirements for activity against erythromycin-resistant versus susceptible strains of Staphylococcus aureus. nih.gov Against resistant strains, higher hydrophobicity (log P) was favorable for antibacterial activity, while long, bulky substituents were unfavorable. nih.gov Conversely, for susceptible strains, hydrophilicity appeared to be more important for activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods have also been employed to correlate the structure of erythromycin derivatives with their gastrointestinal motor stimulating (GMS) activity, identifying the desosamine (B1220255) ring's quaternary ammonium (B1175870) group as a key parameter. nih.gov
Influence of Macrocyclic Lactone Ring Modifications on Activity
The 14-membered macrocyclic lactone ring is the core scaffold of erythromycin and is essential for its antibacterial action. nih.govresearchgate.net Modifications to this ring can significantly impact the antibiotic's stability, pharmacokinetics, and spectrum of activity. The lactone ring itself is a product of a polyketide synthase and features an ester bond that is crucial for its structure; cleavage of this bond by bacterial esterases leads to inactivation. nih.gov
Key insights into the lactone ring's role include:
Stability: The arrangement of hydroxyl and ketone groups on the lactone ring, specifically at positions C-6, C-9, and C-12, makes erythromycin A unstable in acidic conditions. scirp.org This instability leads to the formation of inactive hemiketal and spiroketal derivatives. scirp.org Much of the rational drug design for erythromycin derivatives has focused on modifying these positions to prevent this degradation. nih.gov
Binding: The macrolactone ring lays against the wall of the bacterial ribosomal exit tunnel, providing the foundational interaction with the target site. nih.gov
Scaffold Modifications: Semisynthesis, which uses the naturally occurring macrocycle as a starting material for structural changes, is a primary approach for creating new derivatives. nih.gov Efforts to modify the scaffold have led to the development of analogs with improved properties. acs.org For example, creating 11,12-cyclic carbamates is a common strategy to enhance the potency of erythromycin derivatives. nih.gov
Role of Sugars (e.g., Desosamine, Cladinose) in Ribosomal Binding and Activity
D-Desosamine: This amino sugar is considered essential for the antibacterial activity of most macrolides. scirp.orgresearchgate.net Its dimethylamino group is crucial for binding to the ribosome. nih.gov The 2'-hydroxyl group of the desosamine sugar forms a key hydrogen bond with nucleotide A2058 of the 23S rRNA, an interaction vital for anchoring the antibiotic to its target. mdpi.comoup.com Removal or significant modification of the desosamine sugar typically results in a total loss of antibacterial activity. scirp.org The desosamine sugar protrudes towards the peptidyl transferase center (PTC) of the ribosome. nih.gov
L-Cladinose: The role of L-cladinose is more complex. While it contributes to the binding, its removal does not abolish activity and, in some cases, can be advantageous. scirp.org The cladinose (B132029) sugar is positioned near the wall of the exit tunnel and can make contact with residue C2610. nih.gov However, the presence of L-cladinose can also sterically hinder binding in some resistant strains. The removal of L-cladinose and its replacement with a keto group at the C-3 position is the defining feature of the ketolide class of antibiotics, which were designed to overcome resistance. nih.govscirp.org This modification improves the affinity of the drug for the ribosomal target. scirp.org
Chemical Modifications at C-3, C-6, C-8, C-9, C-11, and C-12 Positions
Chemical modifications at specific positions on the erythromycin aglycone (the macrolactone ring) have been a primary strategy for developing second- and third-generation macrolides with improved acid stability, pharmacokinetic profiles, and activity against resistant pathogens.
C-3 Position: The most significant modification at this position is the removal of the L-cladinose sugar and subsequent oxidation of the C-3 hydroxyl group to a ketone. nih.gov This creates the "ketolide" class of antibiotics, which exhibit potent activity against many macrolide-resistant strains. nih.gov This change enhances ribosomal binding and avoids resistance mechanisms that target the cladinose moiety. scirp.org
C-6 Position: The C-6 hydroxyl group is involved in the acid-catalyzed intramolecular ketalization that leads to erythromycin's inactivation. scirp.org Methylation of this hydroxyl group to form a methoxy (B1213986) group, as seen in clarithromycin, prevents this degradation, resulting in a more acid-stable compound with improved oral bioavailability. nih.govnih.gov
C-8 Position: Modifications at the C-8 position are also aimed at improving stability and activity. For example, fluorination at the C-8 position has been achieved via a cyclic carbamate (B1207046) intermediate. nih.gov
C-9 Position: The C-9 ketone is another site responsible for acid instability. scirp.org Converting this ketone into an oxime and subsequently into various oxime ethers (as in roxithromycin) or incorporating the nitrogen into the ring system (as in azithromycin, a 15-membered azalide) effectively blocks the formation of inactive spiroketals. nih.govscirp.org
C-11 and C-12 Positions: The hydroxyl groups at C-11 and C-12 are crucial for activity but also contribute to instability. A common and highly effective modification is the formation of a cyclic carbamate or carbazate (B1233558) linkage between these two positions. nih.gov This structural change not only enhances activity but is a key feature in many potent ketolides, like telithromycin (B1682012) and cethromycin. nih.govnih.gov This modification improves the affinity for the ribosomal target. scirp.org
Design and Synthesis of Novel Macrolides (e.g., Ketolides, Neomacrolides) for Overcoming Resistance
The increasing prevalence of bacterial resistance to first-generation macrolides spurred the development of new derivatives, primarily neomacrolides and ketolides. scirp.orgnih.gov
Neomacrolides: This group, also known as second-generation macrolides, includes drugs like clarithromycin, roxithromycin (B50055), and azithromycin. They were developed through chemical modifications of the erythromycin A scaffold to improve acid stability and pharmacokinetics. scirp.orgscirp.org These modifications, such as methylation at C-6 (clarithromycin) or transformation of the C-9 ketone (roxithromycin, azithromycin), prevent the degradation of the molecule in gastric acid. nih.gov While these agents offered improved profiles, they generally did not solve the problem of growing antibiotic resistance. nih.gov
Ketolides: The third generation of macrolides, known as ketolides, were specifically designed to combat resistant bacterial strains. nih.govnih.gov The defining structural feature of ketolides is the replacement of the L-cladinose sugar at the C-3 position with a keto group. nih.gov This modification is often combined with other changes, such as the formation of an 11,12-cyclic carbamate and the addition of an alkyl-aryl side chain. nih.gov These changes result in a higher affinity for the bacterial ribosome and an ability to bind effectively even to ribosomes that have been modified to confer resistance to older macrolides (e.g., via Erm methylases). nih.gov Prominent examples include telithromycin and cethromycin, which show outstanding activity against Gram-positive pathogens, including macrolide-resistant Streptococcus pneumoniae. nih.govnih.gov
Development of Dimeric and Hybrid Erythromycin Analogs
To further expand the activity and overcome resistance, researchers have explored the synthesis of more complex erythromycin derivatives, including dimers and hybrids.
Dimeric Analogs: Dimeric macrolides involve linking two erythromycin molecules together. The rationale behind this approach is to increase the binding affinity and avidity for the ribosomal target. By presenting two binding motifs simultaneously, these molecules can potentially interact more strongly with the ribosome or even bridge two adjacent ribosomes, leading to enhanced protein synthesis inhibition.
Hybrid Analogs: This strategy involves covalently linking an erythromycin scaffold to a molecule from a different antibiotic class. A notable example is the development of macrolide-quinolone hybrids, sometimes referred to as "macrolones". researchgate.net The goal is to create a single molecule with a dual mode of action, potentially inhibiting both protein synthesis (the macrolide's target) and DNA replication (the quinolone's target). However, studies have shown that these specific hybrids often act primarily as protein synthesis inhibitors without a significant dual-action effect. researchgate.net The design of such hybrids remains an active area of research to create novel agents with a broader spectrum of activity and a lower propensity for resistance development.
Structure-Activity Relationships of Sulfisoxazole (B1682709) Analogs and DHPS Inhibitors
Sulfisoxazole belongs to the sulfonamide class of antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgpatsnap.com This enzyme is critical for the de novo synthesis of folic acid in bacteria. patsnap.com Since mammals obtain folic acid from their diet and lack the DHPS enzyme, sulfonamides are selectively toxic to bacteria. wikipedia.org
The general structure of antibacterial sulfonamides consists of a benzene (B151609) sulfonamide core with a para-amino group (-NH2). The structure-activity relationship (SAR) of sulfonamides is well-established:
Core Structure: The para-aminobenzenesulfonamide structure is the essential pharmacophore. The amino group must be in the para position, and it should generally be unsubstituted (or have a substituent that can be cleaved in vivo to generate the free amine). openaccesspub.org
Sulfonamide Nitrogen (N1): Substitutions on the amide nitrogen (N1) with heterocyclic rings drastically alter the antibacterial activity and pharmacokinetic properties. The nature of the heterocyclic substituent influences the pKa of the sulfonamide, which in turn affects its solubility and protein binding. For optimal activity, the pKa should be in the range of 6.6 to 7.4.
Mechanism: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. They compete with PABA for the enzyme's active site, thereby inhibiting the synthesis of dihydropteroic acid, a precursor to folic acid. patsnap.com This leads to a bacteriostatic effect, halting bacterial growth and replication. wikipedia.org
SAR studies on various sulfonamide and sulfone analogs against DHPS have shown that electron-donating and electron-withdrawing groups on the phenyl ring can modulate antibacterial activity. acu.edu.inresearchgate.net For example, in some series, the presence of a nitro group (-NO2) at the C-4 position on the phenyl ring was found to enhance activity against Gram-negative bacteria. acu.edu.in Computational studies analyzing lipophilicity and solubility have also been used to understand the SAR of sulfonamide derivatives, showing that lower lipophilicity and higher solubility can correlate with better activity in some cases. tandfonline.com
Structural Requirements for Competitive PABA Mimicry
The antibacterial activity of sulfisoxazole and other sulfonamides is contingent on their ability to act as competitive antagonists of PABA. This mimicry is governed by a set of well-defined structural features that allow these drugs to bind to the PABA-binding pocket of DHPS, thereby inhibiting the synthesis of dihydrofolic acid, a precursor for DNA synthesis. nih.gov The key structural components essential for the PABA-mimetic activity of sulfonamides are the aniline (B41778) group, the benzene ring, and the sulfonamide group.
The primary aromatic amine (aniline) group is a critical determinant of activity. Its presence and position on the benzene ring are crucial for effective binding to the DHPS active site. Any substitution on this amino group generally leads to a loss of antibacterial activity, unless the substituent is metabolically converted back to a free amino group in vivo.
The benzene ring serves as a scaffold, and its para-substitution is essential. The amino and sulfonyl groups must be in a 1,4-relationship for optimal activity, mirroring the structure of PABA. Modifications to the benzene ring, such as the introduction of additional substituents, can alter the electronic properties and steric bulk of the molecule, which in turn can affect its binding affinity for the enzyme. Increased antibacterial activity has been observed with the substitution of electron-withdrawing groups on the aniline ring. nih.gov
The sulfonamide group is the second key pharmacophoric element. The sulfur atom must be directly attached to the benzene ring. The acidity of the sulfonamide nitrogen plays a significant role in the inhibitory activity. The pKa of the sulfonamide should be in a range that allows for a significant portion of the drug to be in its ionized form at physiological pH, as the ionized form is believed to be the active species that binds to the enzyme.
Substitutions on the N1-nitrogen of the sulfonamide group have a profound impact on the drug's potency, pharmacokinetic properties, and solubility. The introduction of heterocyclic rings at this position, as seen in sulfisoxazole (an isoxazole (B147169) ring), generally enhances the antibacterial activity. This is attributed to the electron-withdrawing nature of the heterocycle, which increases the acidity of the sulfonamide proton, leading to a higher proportion of the ionized form at physiological pH.
| Structural Feature | Requirement for PABA Mimicry | Impact of Modification |
| Primary Aromatic Amine (Aniline) | Essential for activity; must be in the para position. | Substitution on the amine group generally leads to loss of activity. |
| Benzene Ring | Acts as a scaffold; requires 1,4-disubstitution. | Additional substitutions can affect binding affinity. |
| Sulfonamide Group | Essential for activity; sulfur directly attached to the ring. | The acidity of the sulfonamide nitrogen is crucial for activity. |
| N1-Substituent | Heterocyclic substituents often enhance activity. | Influences potency, pharmacokinetics, and solubility. |
Design of Novel Pterin-Binding Site Inhibitors for DHPS
The widespread emergence of bacterial resistance to sulfonamides, primarily due to mutations in the PABA-binding pocket of DHPS, has necessitated the exploration of alternative therapeutic strategies. researchgate.net One promising approach is the rational design of inhibitors that target the pterin-binding site of DHPS, a different and highly conserved region of the enzyme. nih.govnih.govscispace.comosti.gov By targeting a different site, these novel inhibitors are expected to be effective against sulfonamide-resistant strains. nih.govnih.govscispace.comosti.gov
The design of pterin-binding site inhibitors is a structure-based approach that leverages the detailed three-dimensional structure of the DHPS enzyme. X-ray crystallography and other structural biology techniques have provided high-resolution images of the pterin-binding pocket, revealing key amino acid residues that are crucial for substrate recognition and binding. This structural information serves as a blueprint for the design of small molecules that can fit snugly into this pocket and disrupt the normal enzymatic reaction.
One strategy involves identifying compounds that can mimic the pterin (B48896) substrate of DHPS. Virtual screening of large chemical libraries has been employed to identify potential lead compounds that have the appropriate shape and chemical properties to bind to the pterin site. nih.govnih.govscispace.comosti.gov These initial hits are then chemically modified and optimized to improve their binding affinity and inhibitory activity. This process often involves iterative cycles of chemical synthesis, biological testing, and structural analysis to refine the inhibitor's structure.
Another approach focuses on designing dual-target inhibitors that can simultaneously occupy both the PABA and pterin binding pockets of DHPS. acs.orgnih.gov Such compounds could offer a synergistic inhibitory effect and a higher barrier to the development of resistance. Docking studies have shown that certain novel N-sulfonamide derivatives can indeed span both binding sites. acs.orgnih.gov
The development of pterin-binding site inhibitors represents a rational drug design strategy to circumvent existing sulfonamide resistance mechanisms. By targeting a conserved region of the DHPS enzyme that is distinct from the site of action of traditional sulfonamides, these novel compounds hold the potential to be effective broad-spectrum antibacterial agents.
| Inhibitor Type | Target Site on DHPS | Mechanism of Action | Advantage over Sulfonamides |
| Sulfonamides (e.g., Sulfisoxazole) | PABA-binding site | Competitive inhibition of PABA binding | Well-established class of antibiotics |
| Novel Pterin-Site Inhibitors | Pterin-binding site | Inhibition of pterin substrate binding | Effective against sulfonamide-resistant strains |
| Dual-Target Inhibitors | PABA and Pterin binding sites | Simultaneous inhibition of both substrate binding sites | Potential for synergistic activity and reduced resistance |
Computational Approaches in Sulfonamide Drug Design (e.g., Molecular Docking)
Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in the rational design and development of sulfonamide-based drugs. These in silico techniques provide valuable insights into the molecular interactions between sulfonamides and their target enzyme, DHPS, and help in predicting the biological activity of novel derivatives.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a sulfonamide) when bound to a receptor (the DHPS enzyme). This method allows researchers to visualize the binding mode of sulfonamides at the atomic level and to understand the key interactions that contribute to their inhibitory activity. For instance, docking studies can reveal the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the sulfonamide and the amino acid residues in the active site of DHPS. ajgreenchem.com
In the context of sulfisoxazole and its derivatives, molecular docking studies can be used to:
Predict Binding Affinity: By calculating the binding energy of different sulfonamide derivatives to DHPS, researchers can prioritize the synthesis of compounds with the highest predicted affinity.
Elucidate Binding Modes: Docking simulations can show how different substituents on the sulfonamide scaffold affect the binding orientation and interactions with the enzyme.
Guide Lead Optimization: The insights gained from docking studies can guide the chemical modification of lead compounds to improve their potency and selectivity.
A molecular docking study of sulfamethoxazole (B1682508), a closely related sulfonamide, with the DHPS enzyme identified key interactions with active site residues. researchgate.net The study highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding of the drug.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the case of sulfonamides, QSAR models can be developed to predict the inhibitory activity of new derivatives based on their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. nih.gov
A 3D-QSAR study on a series of sulfa drugs as DHPS inhibitors successfully developed a pharmacophore model that could predict the binding of new sulfa drugs to the enzyme. nih.gov Such models are valuable for virtual screening and for designing new sulfonamides with enhanced activity. QSAR studies have also been employed to model the antidiabetic activity of sulfonamide derivatives. medwinpublishers.com
The integration of molecular docking and QSAR studies into the drug discovery pipeline has significantly accelerated the design of novel and more effective sulfonamide inhibitors of DHPS. These computational approaches reduce the need for extensive and costly experimental screening and provide a rational basis for the development of new antibacterial agents.
| Computational Method | Application in Sulfonamide Design | Example Finding |
| Molecular Docking | Predicts the binding orientation and affinity of sulfonamides to DHPS. | Identification of key hydrogen bonds and hydrophobic interactions between sulfamethoxazole and DHPS active site residues. researchgate.net |
| QSAR | Establishes a mathematical relationship between the chemical structure and biological activity of sulfonamides. | Development of a 3D-QSAR model that can predict the DHPS inhibitory activity of new sulfa drugs. nih.gov |
Pharmacokinetic and Pharmacodynamic Research in Preclinical Systems
Comparative Pharmacokinetic Studies of Erythromycin (B1671065) in Animal Models
Erythromycin's pharmacokinetic profile has been characterized in various animal models to understand its disposition in the body. These studies, foundational to preclinical assessment, reveal significant variability across species.
The absorption, distribution, metabolism, and excretion (ADME) of erythromycin display distinct characteristics depending on the animal model.
Absorption: Following oral administration, the absorption of erythromycin can be erratic and is influenced by the formulation. For instance, in dogs, erythromycin ethylsuccinate tablets failed to produce measurable serum concentrations, whereas estolate tablets and ethylsuccinate suspension showed poor absorption. nih.gov Erythromycin is sensitive to acidic conditions, which can lead to degradation in the stomach. longdom.orgnih.gov
Distribution: Erythromycin generally exhibits wide distribution throughout the body. fao.orgconicet.gov.ar In cats, after intravenous (IV) administration, the apparent volume of distribution (Vz) was extensive, measured at 2.34 ± 1.76 L/kg. conicet.gov.arnih.gov Similarly, in dogs, the Vz was 4.80 ± 0.91 L/kg following IV administration. nih.gov Studies in rats also show that erythromycin concentrates in organs such as the liver, submaxillary glands, spleen, adrenals, lungs, and kidneys. fao.org It is largely bound to plasma proteins, with over 70% being protein-bound. pgkb.org
Metabolism: The liver is the primary site of erythromycin metabolism. longdom.org The main metabolic pathway is N-demethylation, a process that occurs across various species, including rats, dogs, and rabbits, primarily through the cytochrome P450 system (specifically CYP3A4). longdom.orgfao.org The major metabolite produced is des-N-methyl-erythromycin, which has minimal microbiological activity. fao.org
Excretion: The primary route of excretion for erythromycin is through the bile, which is then eliminated in the feces. longdom.orgfao.org Renal excretion accounts for a very small fraction of its elimination. longdom.org Less than 5% of an orally administered dose is recovered in the urine. pgkb.org The clearance of erythromycin is rapid in several species. In cats, the total body clearance (Clt) was 2.10 ± 1.37 L/h·kg, and in dogs, it was 2.64 ± 0.84 L/h·kg. nih.govconicet.gov.ar
Significant variation in the pharmacokinetic parameters of erythromycin exists among different animal species, a factor critical for extrapolating preclinical data. nih.gov The disposition of macrolide antibiotics often shows greater variation between species than within a single species. nih.gov
Key pharmacokinetic parameters for erythromycin following intravenous administration in several animal species are summarized below.
| Animal Species | Half-life (t½) (hours) | Volume of Distribution (Vz) (L/kg) | Total Body Clearance (Clt) (L/h·kg) |
|---|---|---|---|
| Cat | 0.75 ± 0.09 | 2.34 ± 1.76 | 2.10 ± 1.37 |
| Dog | 1.35 ± 0.40 | 4.80 ± 0.91 | 2.64 ± 0.84 |
| Cow | 3.16 ± 0.44 | 0.8 | N/A |
| Rat | 1.1 ± 0.1 | 2.9 ± 0.3 | 1.9 ± 0.2 |
Data sourced from studies in cats conicet.gov.arnih.gov, dogs nih.gov, cows fao.org, and rats mdpi.com. Note: N/A indicates data not available in the cited sources.
These differences are notable; for example, the elimination half-life in cats (0.75 h) is considerably shorter than in cows (3.16 h). fao.orgconicet.gov.ar Such disparities underscore the importance of species selection in preclinical studies and the cautious application of allometric scaling to predict human pharmacokinetics. nih.gov
Erythromycin is characterized by excellent tissue penetration, with concentrations in various tissues often exceeding those found in plasma. fao.org In rats, tissue levels in the liver, spleen, kidneys, and lungs are generally higher and persist longer than serum levels. fao.org A study in rabbits demonstrated selective accumulation in the lungs, where concentrations were nearly 16 times higher than in plasma two hours after administration of a specialized formulation. nih.gov This extensive tissue distribution is a key pharmacologic feature, although concentrations in the interstitial fluid of skin may be lower than in plasma. mdpi.com
The oral bioavailability of erythromycin is highly variable and often low. nih.govnih.gov This variability is attributed to its degradation in gastric acid and formulation-dependent absorption. longdom.orgwho.int In dogs, oral administration of erythromycin ethylsuccinate tablets resulted in undetectable serum levels, highlighting poor bioavailability for that specific formulation. nih.gov Similarly, in cats, oral administration of erythromycin ethylsuccinate did not yield measurable serum concentrations. nih.gov
Preclinical Pharmacokinetics of Sulfisoxazole (B1682709)
The preclinical pharmacokinetics of sulfisoxazole, like other sulfonamides, are characterized by primary elimination through the kidneys. Studies on the related compound sulfamethoxazole (B1682508) in animal models such as pigs, chickens, and rats show that it is well-absorbed and mainly excreted via the kidneys, with over 75-80% of the dose being eliminated in urine. nih.gov
The primary metabolic pathway for sulfisoxazole is acetylation. nih.gov The major metabolite identified is N4-acetyl-sulfisoxazole. This metabolite, along with the parent drug, is cleared by the kidneys. In pigs, the main metabolic route for sulfamethoxazole is acetylation. nih.gov
In Vitro Pharmacodynamic Interactions of Erythromycin and Sulfisoxazole
In vitro studies have demonstrated a synergistic interaction between erythromycin and sulfisoxazole. pgkb.org This synergism is achieved by lowering the minimal inhibitory concentration (MIC) required for each individual antibacterial agent to inhibit bacterial growth. pgkb.org The combination has shown particular efficacy against Haemophilus influenzae, a common pathogen. pgkb.org The mechanism of synergy involves the complementary actions of the two compounds.
Determination of Minimum Inhibitory Concentrations (MICs) and Synergy Testing
The in vitro activity of the erythromycin and sulfisoxazole combination has been evaluated against various bacterial isolates, with a significant focus on Haemophilus influenzae, a common causative agent of otitis media and respiratory tract infections. Many strains of H. influenzae are resistant to erythromycin alone but show susceptibility when it is combined with sulfonamides.
Research into the synergistic effects of this combination has produced varied results depending on the testing methodology. One study investigating the erythromycin-sulfonamide combination against 10 strains of H. influenzae demonstrated synergy against 6 of those strains when using a growth curve method. However, this synergistic effect was not observable through the agar (B569324) dilution method nih.gov. This highlights the methodological dependency of in vitro synergy assessment.
Further studies have explored the comparative synergistic potential of different macrolide-sulfonamide combinations. For instance, in a study of 180 clinical isolates of H. influenzae, bacteriostatic and bactericidal synergy was observed more frequently with the combination of roxithromycin (B50055) and sulphamethoxazole than with erythromycin and sulphamethoxazole nih.gov.
The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where a value of ≤0.5 typically indicates synergy, >0.5 to ≤1.0 indicates an additive effect, >1.0 to ≤4.0 indicates indifference, and >4.0 indicates antagonism. While specific FIC index data for erythromycin/sulfisoxazole from checkerboard assays against a range of pathogens is not extensively detailed in recent literature, the principle of combining these agents is based on their complementary mechanisms of action. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, while sulfisoxazole inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid, thus expanding the spectrum of activity, particularly against gram-negative organisms like H. influenzae.
Table 1: In Vitro Activity of Erythromycin and Sulfisoxazole against Haemophilus influenzae
| Organism | Antimicrobial Agent | MIC Range (µg/mL) | Synergy Finding |
|---|---|---|---|
| Haemophilus influenzae | Erythromycin | Generally high | - |
| Haemophilus influenzae | Sulfisoxazole | Variable | - |
| Haemophilus influenzae | This compound | Lower than Erythromycin alone | Synergy observed in some studies |
Time-Kill Curve Analysis of Combination Effects
Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic interactions between antimicrobials and bacteria over time. This method can provide valuable information on the rate of bacterial killing and whether a combination is bactericidal (typically a ≥3-log10 reduction in CFU/mL) or bacteriostatic.
For erythromycin, which is generally considered a bacteriostatic agent, a time-kill curve would likely show an initial inhibition of bacterial growth followed by a plateau. For a synergistic combination with sulfisoxazole, the expected outcome would be a more rapid and profound decrease in bacterial count compared to either agent alone, potentially achieving a bactericidal effect. The absence of specific published time-kill data for this combination limits a more detailed discussion of its killing kinetics.
Utility of Animal Models in Predicting Efficacy and Resistance Dynamics (excluding human trial data)
Preclinical animal models are crucial for bridging the gap between in vitro findings and potential clinical efficacy. These models allow for the evaluation of a drug's performance in a complex biological system, providing insights into its efficacy, pharmacokinetics, and the potential for resistance development.
A notable example of the utility of an animal model in evaluating the this compound combination is a study in immunosuppressed rats with Pneumocystis carinii pneumonitis. In this model, the combination therapy was highly effective. Prophylactic administration of erythromycin (100 mg/kg/day) and sulfisoxazole (300 mg/kg/day) prevented the development of P. carinii pneumonitis in 90% of the rats nih.gov. In contrast, all untreated control animals and those treated with erythromycin alone developed the infection, while 80% of the rats receiving only sulfisoxazole developed pneumonitis nih.gov. A similar therapeutic efficacy was observed when the combination was used to treat established infections nih.gov. The study also determined that a 1:3 ratio of erythromycin to sulfisoxazole was the most effective of the dose combinations tested nih.gov.
This study demonstrates the predictive value of animal models in establishing the synergistic efficacy of a drug combination in vivo. While this specific example focuses on an opportunistic fungal pathogen, similar models are employed for bacterial infections, such as otitis media or respiratory tract infections caused by H. influenzae, to assess the in vivo efficacy of antimicrobial combinations and to study the dynamics of resistance emergence under therapeutic pressure. The development of chronic suppurative otitis media models in mice, for instance, provides a platform for the preclinical evaluation of new and existing antibiotic therapies nih.govcreative-diagnostics.com.
Table 2: Summary of Preclinical Research on this compound
| Research Area | Key Findings |
|---|---|
| MIC & Synergy Testing | Combination shows activity against erythromycin-resistant H. influenzae. Synergy is method-dependent. |
| Time-Kill Curve Analysis | Specific data for the combination is not readily available in recent literature. |
| Animal Models | Demonstrated efficacy in a rat model of Pneumocystis carinii pneumonitis, showing both prophylactic and therapeutic synergy. |
Host Modulation and Immunomodulatory Effects of Macrolides Erythromycin Component in Research
Anti-Inflammatory Mechanisms of Macrolides
Erythromycin's anti-inflammatory action is attributed to several distinct but interconnected mechanisms that collectively dampen inflammatory responses.
Modulation of Proinflammatory Cytokine and Chemokine Production (e.g., IL-8, TNF-α, IL-6)
Erythromycin (B1671065) has been shown to suppress the production of key proinflammatory mediators. In vitro studies have demonstrated that erythromycin can inhibit the expression and release of interleukin-8 (IL-8), a potent neutrophil chemoattractant, from human bronchial epithelial cells. nih.govatsjournals.org This inhibitory effect extends to other crucial cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govkjpp.net Pre-treatment with erythromycin significantly reduces the expression of IL-6 and IL-8 transcripts in lipopolysaccharide (LPS)-stimulated human neutrophils. kjpp.netresearchgate.net Research suggests that these effects are mediated, at least in part, through the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory gene expression. nih.goversnet.org
Table 1: Effect of Erythromycin on Proinflammatory Cytokine Production
| Cytokine/Chemokine | Effect of Erythromycin | Cell Type Studied | Key Findings | Reference |
|---|---|---|---|---|
| Interleukin-8 (IL-8) | Inhibition of release and mRNA expression | Human Bronchial Epithelial Cells, Neutrophils | Suppresses constitutive and stimulated IL-8 production. | nih.govatsjournals.orgkjpp.net |
| Interleukin-6 (IL-6) | Inhibition of production and mRNA expression | Human Bronchial Epithelial Cells, Neutrophils | Decreases LPS-stimulated IL-6 expression. | nih.govkjpp.net |
| Tumor Necrosis Factor-α (TNF-α) | Reduction in serum levels | Mouse models of acute lung injury | Treatment with erythromycin led to a significant reduction in serum TNF levels. | nih.gov |
Attenuation of Neutrophil Recruitment and Function
A consistent observation regarding erythromycin's immunomodulatory effects is its ability to inhibit neutrophilic inflammation. nih.gov It effectively attenuates the migration of neutrophils to sites of inflammation. nih.gov This is achieved by suppressing the expression of adhesion molecules and chemokines that are essential for recruiting these inflammatory cells. tandfonline.com Furthermore, erythromycin has been found to shorten the survival of neutrophils by accelerating apoptosis (programmed cell death), which can help in the resolution of inflammation. kjpp.nettandfonline.com A key mechanism underlying the inhibition of neutrophil recruitment is the upregulation of Developmental Endothelial Locus-1 (DEL-1), a protein that restrains neutrophil adhesion to vascular endothelial cells. nih.govjci.orgjci.org
Inhibition of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix and play a crucial role in tissue remodeling and the migration of inflammatory cells. Erythromycin has been shown to suppress the activity and expression of MMP-9. nih.govresearchgate.net Studies using human monocytic U937 cells and spleen macrophages demonstrated that erythromycin down-regulated MMP-9 protein and mRNA expression in a dose-dependent manner, which correlated with suppressed cell migration. nih.gov This inhibition of MMPs is considered a significant part of erythromycin's anti-inflammatory mechanism, as it can reduce the spread of inflammation through the extracellular matrix. ersnet.orgrjptonline.org
Regulation of Arachidonic Acid Metabolism
The regulation of arachidonic acid metabolism is a key aspect of controlling inflammation, as this pathway produces potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. While macrolides are known to have broad anti-inflammatory effects, specific, detailed research findings on the direct regulation of the arachidonic acid pathway by erythromycin are still an emerging area of investigation.
Cellular and Molecular Targets of Macrolide Immunomodulation
The immunomodulatory effects of erythromycin are traced back to its interaction with specific cellular and molecular targets within the host.
Upregulation of Host Protective Proteins (e.g., Developmental Endothelial Locus-1 (DEL-1))
A pivotal discovery in understanding erythromycin's mechanism of action is its ability to upregulate the secreted homeostatic protein, Developmental Endothelial Locus-1 (DEL-1). nih.govjci.orgjci.orgnih.gov DEL-1 is an endogenous inhibitor of leukocyte recruitment and plays a critical role in maintaining immune homeostasis at mucosal surfaces. nih.govresearchgate.net Research has shown that the anti-inflammatory action of erythromycin is mediated through this upregulation. nih.govnih.govresearchgate.net In mouse models of acute lung injury and periodontitis, erythromycin inhibited neutrophil infiltration in a DEL-1–dependent manner. nih.govjci.orgnih.gov The protective effects of erythromycin against lethal pulmonary inflammation and inflammatory bone loss were abolished in mice lacking DEL-1. nih.govjci.org Mechanistically, erythromycin induces DEL-1 transcription by interacting with the growth hormone secretagogue receptor (GHSR) and activating the JAK2 and PI3K/AKT signaling pathways. nih.govjci.orgnih.govfrontiersin.org This ability to restore DEL-1 levels, which are often reduced during inflammation and aging, presents a novel therapeutic approach for inflammatory diseases. nih.govjci.org
Table 2: Research Findings on Erythromycin-Mediated DEL-1 Upregulation
| Research Area | Key Findings | Molecular Pathway | Significance | Reference |
|---|---|---|---|---|
| Neutrophil Infiltration | Erythromycin inhibits neutrophil infiltration in the lungs and periodontium. This effect is dependent on DEL-1. | DEL-1 upregulation inhibits leukocyte adhesion. | Reduces neutrophilic inflammation at mucosal sites. | nih.govjci.orgnih.gov |
| Inflammatory Disease Models | Erythromycin protects against LPS-induced lethal lung injury and inflammatory bone loss. | Protection is absent in DEL-1 deficient mice. | Demonstrates the critical role of DEL-1 in the therapeutic effect of Erythromycin. | nih.govjci.orgjci.org |
| Signaling Mechanism | Erythromycin induces DEL-1 transcription in human lung microvascular endothelial cells. | Interaction with GHSR, activation of JAK2, MAPK p38, and PI3K/AKT signaling. | Elucidates the molecular mechanism of Erythromycin's immunomodulatory action. | nih.govjci.orgnih.gov |
| Reversal of Inflammation-Induced Suppression | Erythromycin reverses the IL-17-induced inhibition of DEL-1 transcription. | Dependent on JAK2 and PI3K/AKT signaling. | Highlights a mechanism to counteract pro-inflammatory cytokine effects. | nih.govjci.orgjci.org |
Induction of Apoptosis in Activated Inflammatory Cells
Erythromycin has been observed to exert anti-inflammatory effects by promoting apoptosis, or programmed cell death, in activated inflammatory cells, particularly neutrophils. Research indicates that erythromycin can augment neutrophil apoptosis in a dose-dependent fashion, with a maximal effect observed at concentrations of 10 micrograms/ml and above nih.gov. In one study, the percentage of neutrophil apoptosis after 12 hours of incubation was significantly higher in the presence of 10 micrograms/ml of erythromycin (79.2 +/- 2.3%) compared to the control medium (51.2 +/- 4.1%) nih.gov. This acceleration of apoptosis shortens the survival of neutrophils, which can be beneficial in chronic inflammatory conditions where a prolonged neutrophil lifespan contributes to tissue damage nih.gov.
Furthermore, erythromycin has been shown to counteract the delayed apoptosis of neutrophils stimulated by inflammatory agents like lipopolysaccharide (LPS) kjpp.netresearchgate.net. LPS, a component of gram-negative bacteria, can enhance the survival of neutrophils. However, pretreatment with erythromycin can reverse this effect and promote the apoptotic process in these activated cells kjpp.net. The mechanism involves the cell surface expression of phosphatidylserine, an early marker of apoptosis, which is detected using annexin-V kjpp.net. This pro-apoptotic effect appears to be specific to certain macrolides, as studies have shown that while erythromycin and roxithromycin (B50055) increased neutrophil apoptosis, other antibiotics like josamycin, ampicillin, cefazolin, and gentamycin did not have the same effect nih.gov.
Effects on Intracellular Signaling Pathways (e.g., ERK1/2, NF-κB)
The immunomodulatory effects of erythromycin are linked to its ability to influence key intracellular signaling pathways involved in inflammation, notably the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines nih.govnih.gov. Research has demonstrated that erythromycin can inhibit the activation of NF-κB nih.gov. In T cells, erythromycin at concentrations of 10⁻⁷ to 10⁻⁵ M was shown to inhibit the DNA-binding activity of NF-κB, which in turn suppressed the expression of inflammatory cytokines like interleukin-8 (IL-8) nih.gov. This inhibitory action on NF-κB is believed to occur through a calcineurin-independent signaling event, distinguishing its mechanism from other macrolide immunosuppressants like FK506 nih.gov. Studies using erythromycin and its derivatives have confirmed the ability to inhibit the expression of both NF-κB mRNA and protein nih.gov.
Erythromycin also modulates the ERK pathway, which is part of the mitogen-activated protein kinase (MAPK) signaling cascade involved in cell proliferation and inflammation magtech.com.cnnih.gov. In a study on cells derived from nasal polyps, erythromycin treatment was found to reduce cell proliferation and induce apoptosis by inhibiting the activation of the ERK/MAPK signaling pathway nih.gov. Specifically, it downregulated the expression of the phosphorylated forms of MEK1 and ERK1, key components of this pathway nih.gov. Similarly, in a rat model of asthma, erythromycin treatment significantly decreased the elevated expression of ERK mRNA and phosphor-ERK in peripheral blood mononuclear cells, suggesting its anti-inflammatory effects are mediated through the ERK/NF-κB signaling pathway magtech.com.cn.
| Signaling Pathway | Molecule | Effect of Erythromycin | Reference |
|---|---|---|---|
| NF-κB Pathway | NF-κB DNA-binding | Inhibited | nih.gov |
| NF-κB Pathway | NF-κB mRNA and protein | Inhibited | nih.gov |
| ERK/MAPK Pathway | p-MEK1 expression | Downregulated | nih.gov |
| ERK/MAPK Pathway | p-ERK1 expression | Downregulated | nih.gov |
| ERK/MAPK Pathway | ERK mRNA | Decreased | magtech.com.cn |
Transcriptional Modulation of Bacterial Gene Expression at Subinhibitory Concentrations
Beyond its direct bactericidal or bacteriostatic actions at therapeutic concentrations, erythromycin can significantly alter bacterial behavior at subinhibitory concentrations (sub-MICs). At these low concentrations, which are not sufficient to kill or stop the growth of bacteria, erythromycin can modulate the expression of a wide range of bacterial genes nih.govpnas.org. Studies using promoter-lux reporter constructs in Salmonella typhimurium have shown that sub-MICs of erythromycin can either stimulate or inhibit the transcription of numerous genes nih.govpnas.org.
Analysis of a large clone library indicated that as many as 5% of bacterial promoters may be affected by low concentrations of erythromycin nih.govpnas.org. The genes affected are involved in a variety of cellular functions, and a significant portion have no known function nih.govpnas.org. This transcriptional modulation is dependent on the specific antibiotic, the promoter, and the culture conditions, with responses differing between solid and liquid media nih.gov. The effect is markedly reduced in bacteria that are resistant to the antibiotic, confirming that the interaction between the drug and its target (in the case of erythromycin, the 50S ribosome) is necessary for this modulation pnas.org. These findings suggest that low concentrations of antibiotics in an environment can act as signaling molecules, altering bacterial metabolism and potentially influencing microbial communities nih.gov.
Environmental Fate and Ecotoxicological Research of Erythromycin and Sulfisoxazole
Environmental Presence and Distribution
Erythromycin (B1671065) and sulfisoxazole (B1682709) are frequently detected in aquatic environments due to incomplete removal during wastewater treatment processes. nih.govehemj.comresearchgate.net Their persistence and potential for ecological impact necessitate a thorough understanding of their distribution.
Wastewater treatment plants (WWTPs) are primary conduits for antibiotics entering the environment. ehemj.com Studies have consistently identified both erythromycin and sulfamethoxazole (B1682508) in WWTP effluents. For instance, in two Southern California WWTPs, erythromycin concentrations ranged from 33 to 278 ng/L, while sulfamethoxazole was found at much higher concentrations, from 1860 to 22146 ng/L. researchgate.net Similarly, a study across 13 WWTPs in seven European countries identified erythromycin as a moderate-risk antibiotic to the environment. nih.gov In China, erythromycin was listed among the top five antibiotic residues in WWTP effluents. nih.gov
From WWTPs, these compounds contaminate surface waters. A Portuguese study detected both clarithromycin/erythromycin and sulfamethoxazole in surface water samples. nih.gov In the Upper Scioto River Basin, Ohio, a U.S. Geological Survey study found erythromycin and sulfamethoxazole in 11 of 12 surface water and groundwater sites, with a median concentration of 0.014 µg/L for all detected antibiotics. usgs.govusgs.gov Sulfamethoxazole was one of the most frequently detected compounds in this study. usgs.govusgs.gov
Groundwater contamination is also a concern. While some studies show lower frequencies of detection in groundwater compared to surface water, their presence is not negligible. nih.gov A study on the land application of municipal wastewater found sulfamethoxazole was consistently present in groundwater, with average concentrations around 4 ng/L. nih.govresearchgate.net
| Compound | Water Matrix | Location | Concentration Range |
|---|---|---|---|
| Erythromycin | WWTP Effluent | Southern California, USA | 33 - 278 ng/L |
| Sulfamethoxazole | WWTP Effluent | Southern California, USA | 1860 - 22146 ng/L |
| Erythromycin | Surface Water | Upper Scioto River Basin, USA | Detected (Median for all antibiotics: 14 ng/L) |
| Sulfamethoxazole | Surface Water | Upper Scioto River Basin, USA | Detected (Median for all antibiotics: 14 ng/L) |
| Sulfamethoxazole | Groundwater | Pennsylvania, USA | < 5 ng/L |
The accurate detection and quantification of erythromycin and sulfisoxazole in complex environmental matrices like water, sediment, and soil are crucial for assessing their environmental fate. Due to their typically low concentrations (ng/L to µg/L range), sophisticated analytical techniques are required. usgs.govmdpi.com
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common approach. mdpi.comrsc.org For sulfonamides, HPLC with a diode-array detector (DAD) has been used, achieving limits of detection (LODs) between 0.7–7.8 μg/L in water samples. mdpi.com For erythromycin, HPLC can be combined with electrochemical detection or ultraviolet (UV) detection, with quantification limits as low as 0.025 μg/g in milk and 0.125 μg/g in other biological matrices. rsc.org
The most powerful and widely used technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS). researchgate.netnih.gov This method offers high sensitivity and selectivity, allowing for the simultaneous quantification of multiple antibiotic residues. A UPLC-MS/MS method was developed to quantify 58 antibiotics and 26 of their metabolites in various matrices, achieving method quantification limits as low as 0.017 ng/L in river water and 0.044 ng/L in wastewater for the suite of compounds. nih.gov
Sample preparation is a critical step to concentrate the analytes and remove interfering substances from the matrix. Techniques like solid-phase extraction (SPE) and ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) are frequently employed prior to instrumental analysis. mdpi.comnih.gov
| Methodology | Target Compound(s) | Matrix | Typical Quantification Limit |
|---|---|---|---|
| UPLC-MS/MS | Multiresidue (incl. Erythromycin, Sulfonamides) | River Water, Wastewater, Sediment | 0.017 ng/L (River Water), 0.044 ng/L (Wastewater) |
| DLLME-HPLC-DAD | Sulfonamides | Environmental Water | 2.4–26.0 µg/L |
| HPLC-UV/Electrochemical | Erythromycin | Biological Matrices | 0.125 µg/g |
| Digital Colorimetry | Sulfamethoxazole | Environmental Water | 0.26 µg (absolute) |
Biodegradation Pathways and Biotransformation
Once in the environment, erythromycin and sulfisoxazole are subject to various degradation processes that determine their persistence and potential for ecological harm. These processes include abiotic factors and microbial activity.
Abiotic factors play a significant role in the degradation of these antibiotics. Photodegradation, or the breakdown of compounds by light, is a key pathway. nih.gov
Erythromycin : This compound can be efficiently degraded by photocatalysis, a process where light interacts with a catalyst to break down pollutants. Advanced oxidation processes, such as ozonation, can also effectively degrade erythromycin by attacking its active functional groups. researchgate.net The different chemical forms of erythromycin are influenced by the surrounding pH, which can affect its stability and degradation rate. researchgate.net
Sulfisoxazole/Sulfamethoxazole : Sulfamethoxazole is known to be photosensitive. researchgate.net However, its degradation rate can be slow under certain conditions. One study found that after 11 days of exposure to light, 84% of the initial sulfamethoxazole concentration remained. nih.gov Photolysis tends to favor the isomerization of the molecule. nih.gov
Microbial degradation is a crucial mechanism for the removal of antibiotics from the environment. nih.gov Various microorganisms have been identified that can break down erythromycin and sulfamethoxazole.
Erythromycin : The bacterium Delftia lacustris RJJ-61 has been shown to degrade 45.18% of erythromycin at 35°C over 120 hours. nih.gov This degradation is facilitated by an enzyme, erythromycin esterase, encoded by the ereA gene. nih.gov Strains of the genus Pseudomonas have also been found to degrade erythromycin A. nih.gov
Sulfisoxazole/Sulfamethoxazole : The biodegradation of sulfamethoxazole in conventional WWTPs is highly variable, with removal rates ranging from 0% to 90%. jmaterenvironsci.com Its reduction is primarily due to microbial activity rather than adsorption. jmaterenvironsci.com Pure and mixed bacterial cultures have demonstrated the ability to degrade sulfamethoxazole. nih.gov Genera such as Pseudomonas and Rhodococcus can produce enzymes that use aromatic amines like sulfamethoxazole as a substrate. jmaterenvironsci.com Biodegradation under aerobic conditions primarily involves redox reactions. nih.gov
The degradation of parent antibiotic compounds can lead to the formation of various transformation products (TPs), which may themselves have biological activity and environmental relevance.
Erythromycin : The photodegradation of erythromycin can result in at least six different products (referred to as PDP749, PDP747, PDP719, PDP715, PDP701, and PDP557). nih.gov The combined toxicity of these products to microalgae can vary, and while acute effects may show growth stimulation, chronic exposure can lead to growth inhibition. nih.gov Ozonation and advanced oxidation processes also create a range of TPs, including oxidized and fragmented forms of the original molecule. researchgate.net
Environmental Mobility and Adsorption Dynamics
The movement and persistence of erythromycin and sulfisoxazole in the environment are largely governed by their interactions with soil and sediment. d-nb.infonih.gov Sorption processes are critical in determining the mobility, bioavailability, and eventual fate of these antibiotics. d-nb.infonih.govnih.gov
Sorption to Soil and Sediment Components
The extent to which erythromycin and sulfisoxazole bind to soil and sediment particles varies significantly, influencing their potential for transport into water systems. d-nb.inforesearchgate.net Soil properties such as organic matter content, pH, clay content, and cation exchange capacity play a crucial role in these sorption mechanisms. d-nb.infonih.govnih.gov
Erythromycin: Erythromycin has a demonstrated affinity for binding to particulate matter and sediment. iastate.edu Studies have shown that it adsorbs relatively strongly to soil, with one experiment determining an adsorption equilibration time of approximately 72 hours. nih.govesf.edu In clay soils, erythromycin was found to be rapidly adsorbed to clay particles. iastate.edu The cation exchange capacity of soil, which is influenced by organic matter, silt, and clay content, can affect erythromycin's binding ability. iastate.edu Research has indicated that a significant portion of erythromycin loss from soil can be attributed to runoff and erosion, highlighting its association with sediment. iastate.edu
Sulfisoxazole: In contrast, sulfisoxazole is characterized by low sorption coefficients (Kd), indicating it is highly mobile in the soil environment. researchgate.net This weak sorption potential suggests a higher risk of sulfisoxazole running off into surface waters or leaching into groundwater. researchgate.netnih.gov One study reported Kd values for sulfisoxazole ranging from 0.27 to 0.95 L/kg in various natural soils. researchgate.net Another study found its adsorption to be negligible, with a Kd value of 1.365 L/kg. nih.gov The sorption behavior of sulfonamides like sulfisoxazole is influenced by soil pH, as the compound can exist in cationic, neutral, or anionic forms, which affects its attraction to charged soil particles. nih.gov
Table 1: Sorption Coefficients for Erythromycin and Sulfisoxazole in Soil
Compound Sorption Coefficient Type Value Soil/Sediment Type Source Erythromycin K (L/mg) 8.01 × 10⁻² Agricultural Soil [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrJHoXBUMar80kNZxZLaLnGiahHc6QINsbuiPKx0sIHjU3nLDRB6B7UsplNUQ8ffGGaDeY13j5CcJs4uA36ZjU29caMW1KhCLI5TRc299cGWUeV0LRA8OmstqUDicEcDQ5DBxE)][ esf.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjKd02iGGGFmxdQ7SxhlN6lvwMYdikej3diF2BIZBXEa625JfaOeQrhrP_H-hKVeDk6TUXcy0C9khyLjUD7Zca4IPrZFixWvEIQFT0ZljmN3GZHTy-HZLnCCo51sX53ETd8epOGaaksON7Pfw4bc3DgGAzk4pXNSMMzr34Y-Xd7AyWsYyD4OaDZ9aRbmQY7ma0Bzoy3f4kFDLmNhP9QFVxG77RU2DdrePUL15wOA%3D%3D)] Erythromycin qmax (mg/mg) 1.53 × 10⁻³ Agricultural Soil [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrJHoXBUMar80kNZxZLaLnGiahHc6QINsbuiPKx0sIHjU3nLDRB6B7UsplNUQ8ffGGaDeY13j5CcJs4uA36ZjU29caMW1KhCLI5TRc299cGWUeV0LRA8OmstqUDicEcDQ5DBxE)][ esf.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjKd02iGGGFmxdQ7SxhlN6lvwMYdikej3diF2BIZBXEa625JfaOeQrhrP_H-hKVeDk6TUXcy0C9khyLjUD7Zca4IPrZFixWvEIQFT0ZljmN3GZHTy-HZLnCCo51sX53ETd8epOGaaksON7Pfw4bc3DgGAzk4pXNSMMzr34Y-Xd7AyWsYyD4OaDZ9aRbmQY7ma0Bzoy3f4kFDLmNhP9QFVxG77RU2DdrePUL15wOA%3D%3D)] Sulfisoxazole Kd (L/kg) 0.27 - 0.95 Natural Soils [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH23nrwZ4AFbKnN3O93OIN8EsNE6aiHKxzpfGrWmENCaBfhk7EtuThlTte5NnkvUph7DVQi4-hNJzHC_QbW-UBNn9b19IidMxGxyBbGCMD-251YoupDHsl8cicJwgQg7idS2NCaOizDbQLmENY4S4X1OSK9Yx0zOON8GIoDX3WQfGOIAHfuFpvh9s8Qg99KIbBkGN-PJXjhQC1IZfBpTFbC0CwfBVDIJpH3DW9Dm7xAIcRG8MvnBFxAEdLVfwLE9CE%3D)] Sulfisoxazole Kd (L/kg) 1.365 Agricultural Soil [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpHI9LuGMkBcaq9VWt8lmBWFasp6gEFnjhq0Ng4I2-tYKEto3kqhg4HJL6Bx7-jP9qlW94haGOfNCJitRh9cbSF9MtDr_rOh5HyL4Mm4tbMX_X-z5MwCZBKkPB4EE-tA4eaLbK)]
Impact of Organic Matter (e.g., Manure) on Compound Mobility
The presence of organic matter, particularly from sources like animal manure, significantly alters the mobility of antibiotics in the soil. d-nb.infonih.gov Manure spreading is a primary pathway for the introduction of antibiotic residues into agricultural environments. nih.govresearchgate.netmdpi.com
Research has shown that the presence of manure increases the mobility of erythromycin. nih.govesf.eduresearchgate.netresearchgate.net In one study, erythromycin adsorbed to soil with less affinity when manure was present, suggesting that it remains more mobile and favors the aqueous phase. nih.govesf.eduresearchgate.netresearchgate.net The adsorption coefficient (K) for erythromycin was found to be significantly lower in a soil-manure mixture compared to soil alone. nih.govesf.edu This increased mobility enhances the risk of contamination of surrounding water bodies. nih.gov The interaction of organic matter from manure with soil can block antibiotic access to sorption sites on soil particles. d-nb.info
For sulfonamides, the relationship with organic matter is more complex and can be confounded by soil pH. d-nb.info However, the general principle is that antibiotics introduced into the environment via manure application can have altered transport and fate characteristics. wur.nl
Ecotoxicological Impact on Non-Target Organisms in Aquatic and Terrestrial Ecosystems
The release of erythromycin and sulfisoxazole into the environment poses a threat to non-target organisms, including algae and microbial communities, which are fundamental to ecosystem health. iastate.edunih.govnih.gov
Effects on Algal Growth and Physiological Processes (e.g., Photosynthesis, Oxidative Stress)
Algae, as primary producers, are crucial indicators for assessing the ecotoxicity of chemical contaminants in aquatic systems. nih.gov Both erythromycin and sulfisoxazole have been shown to inhibit algal growth and interfere with key physiological processes.
Studies on the freshwater green alga Raphidocelis subcapitata have demonstrated the toxic effects of both antibiotics. nih.govresearchgate.net High concentrations of these compounds can lead to a decrease in chlorophyll (B73375) a and total carotenoid content, which impairs the algae's photosynthetic capabilities. nih.govresearchgate.net This inhibition of photosynthesis can, in turn, stifle algal growth. nih.govnih.gov
Erythromycin has been found to be particularly toxic to algae, with one study on Selenastrum capricornutum showing it could induce acute toxic effects at a concentration of 0.06 mg/L. nih.gov In contrast, sulfamethoxazole (a related sulfonamide) exhibited similar effects only at concentrations higher than 1.0 mg/L. nih.gov The toxic mechanism involves the inhibition of primary photochemistry, electron transport, photophosphorylation, and carbon assimilation. nih.gov
Exposure to these antibiotics can also induce oxidative stress in algal cells by causing an accumulation of reactive oxygen species (ROS). nih.gov In response, algae may activate antioxidant systems. For instance, when R. subcapitata was exposed to sulfamethoxazole, the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) increased to combat oxidative damage. nih.govresearchgate.net
Table 2: Ecotoxicological Effects of Erythromycin and Sulfamethoxazole on Algae
Compound Algal Species Effect Effective Concentration (EC50/Toxic Level) Source Erythromycin Raphidocelis subcapitata Growth Inhibition EC50: 0.07 mg/L [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuAph-QYi5LkeAJgXE_oodh4nc21geZdti80apzf2JBJ8MO_M8J5WzkOCKe3IJiKktzXI4zd-p228xv1BUwCxDclDi65mekAJi9wn5IL3E0L3B9URLYgIa0XoBQnGZUNyDqlNu79vSvv0PYQif7MmRIcChb4hMoYFB_CARpN0HA5U30v-a3cqwHROg4Xd5BZyzIERadZUBRivBhBdxUaiiCBDmChk1Ki42ixsmtrVuy08vfLO8kztWx_3iUuy0G8yZgYE%3D)] Sulfamethoxazole Raphidocelis subcapitata Growth Inhibition EC50: 1.01 mg/L [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuAph-QYi5LkeAJgXE_oodh4nc21geZdti80apzf2JBJ8MO_M8J5WzkOCKe3IJiKktzXI4zd-p228xv1BUwCxDclDi65mekAJi9wn5IL3E0L3B9URLYgIa0XoBQnGZUNyDqlNu79vSvv0PYQif7MmRIcChb4hMoYFB_CARpN0HA5U30v-a3cqwHROg4Xd5BZyzIERadZUBRivBhBdxUaiiCBDmChk1Ki42ixsmtrVuy08vfLO8kztWx_3iUuy0G8yZgYE%3D)] Erythromycin Selenastrum capricornutum Acute Toxic Effects 0.06 mg/L [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4ip-sdorOpWowDSwV7cTZhbIkFppi1_Fu7LDnhQlHDT8C1hqbmId2_vcELMotxCqI8vmsjb68djZDHpTdCpx3sqF1SDReGzg4n20-uBvE0EXBml1VWR9yO3P_ju3zWxqsiApB)] Sulfamethoxazole Selenastrum capricornutum Acute Toxic Effects >1.0 mg/L [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4ip-sdorOpWowDSwV7cTZhbIkFppi1_Fu7LDnhQlHDT8C1hqbmId2_vcELMotxCqI8vmsjb68djZDHpTdCpx3sqF1SDReGzg4n20-uBvE0EXBml1VWR9yO3P_ju3zWxqsiApB)]
Impact on Microbial Community Structure and Function in Environmental Niches
The introduction of antibiotics into soil and aquatic environments can significantly alter the structure and function of native microbial communities. researchgate.netnih.govfrontiersin.org
Sulfonamides like sulfamethoxazole can also alter the activity of microbial populations, although some studies suggest these effects may be short-term. frontiersin.org Research on a microbial community from an anaerobic digestion plant found that sulfamethoxazole concentrations typically found in the environment did not significantly affect microbial growth or select for antibiotic-resistant genes. mdpi.com However, higher concentrations did inhibit microbial growth. mdpi.com The application of manure containing sulfadiazine (B1682646) (another sulfonamide) has been shown to lower the soil nitrification rate, indicating an impact on nitrogen cycling processes driven by microbes. wur.nl
Q & A
Q. What is the mechanistic basis for the synergistic activity of erythromycin and sulfisoxazole in bacterial infections?
Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, while sulfisoxazole (a sulfonamide) blocks folate synthesis via dihydropteroate synthase inhibition. This dual action targets distinct metabolic pathways, reducing the likelihood of resistance emergence. Experimental validation includes in vitro time-kill assays and checkerboard synergy testing (FIC index ≤0.5 indicates synergy) .
Q. How do pharmacokinetic interactions between erythromycin/sulfisoxazole and other drugs influence experimental design?
Sulfisoxazole competes with drugs like warfarin and thiopental for plasma protein binding, altering free drug concentrations. To assess interactions, researchers should:
- Conduct in vitro plasma protein binding assays using ultrafiltration or equilibrium dialysis.
- Perform in vivo pharmacokinetic studies in animal models with co-administered drugs, monitoring AUC and Cmax changes. Reference clinical pharmacokinetic data from studies on sulfisoxazole’s displacement effects .
Q. What methodological considerations are critical for studying this compound efficacy in polymicrobial infections?
- Use dual-pathogen models (e.g., Streptococcus pneumoniae and Haemophilus influenzae) in animal infection studies.
- Apply gradient diffusion strips (e.g., Etest) to quantify MIC shifts in co-cultures.
- Validate findings with transcriptomic analysis to identify pathway-specific responses .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound resistance mechanisms in Gram-negative bacteria?
- Perform whole-genome sequencing of resistant isolates to identify mutations in erm (macrolide resistance) or sul (sulfonamide resistance) genes.
- Use RNA-seq to assess overexpression of efflux pumps (e.g., AcrAB-TolC).
- Validate hypotheses via CRISPR-Cas9 knockout of candidate resistance genes .
Q. What advanced analytical methods are recommended for quantifying this compound in complex biological matrices?
- Spectrofluorimetry with eosin-G dye : Detects erythromycin derivatives at 10–60 µg/mL with minimal interference from sulfisoxazole acetyl (validated via recovery studies ≥98%) .
- LC-MS/MS : Enables simultaneous quantification of both drugs in plasma, with LOQs of 0.1 µg/mL for erythromycin and 0.05 µg/mL for sulfisoxazole. Include deuterated internal standards for precision .
Q. How should contradictory data on this compound efficacy in pediatric populations be reconciled?
- Conduct systematic reviews using PRISMA guidelines to aggregate clinical trial data.
- Apply meta-regression to adjust for covariates (e.g., age, renal function).
- Evaluate methodological flaws (e.g., sample size, blinding) using tools like ROBINS-I .
Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound combination studies?
- Use response surface methodology (RSM) to model synergistic/antagonistic effects.
- Apply hierarchical Bayesian models to account for inter-study variability in meta-analyses.
- Validate with in silico pharmacokinetic-pharmacodynamic (PK/PD) simulations .
Q. How can researchers address variability in this compound stability under different storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
